molecular formula C12H16O4 B1243700 Senkyunolide-H

Senkyunolide-H

Cat. No.: B1243700
M. Wt: 224.25 g/mol
InChI Key: DQNGMIQSXNGHOA-GMUFXDHJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Senkyunolide-H is a natural phthalide compound predominantly found in the traditional Chinese medicinal plant Ligusticum chuanxiong. This compound has garnered significant attention due to its potential therapeutic effects, particularly in the treatment of cardiovascular and cerebrovascular diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions: Senkyunolide-H can be synthesized through various chemical routes. One common method involves the extraction from Ligusticum chuanxiong using organic solvents followed by purification processes such as chromatography . The synthetic route typically involves the cyclization of precursor molecules under controlled conditions to form the phthalide structure.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale extraction from plant sources. The process includes:

    Harvesting: Collecting the plant material.

    Extraction: Using solvents like ethanol or methanol to extract the active compounds.

    Purification: Employing techniques such as high-performance liquid chromatography to isolate this compound.

    Drying and Packaging: The purified compound is then dried and packaged for further use.

Chemical Reactions Analysis

Types of Reactions: Senkyunolide-H undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with unique pharmacological profiles .

Mechanism of Action

Senkyunolide-H is often compared with other phthalides such as Senkyunolide-I, Senkyunolide-G, and Ligustilide. While all these compounds share a similar core structure, this compound is unique due to its specific substitution pattern and enhanced stability . This uniqueness contributes to its distinct pharmacological profile and therapeutic potential.

Comparison with Similar Compounds

Senkyunolide-H stands out among these compounds for its superior stability and bioavailability, making it a more viable candidate for therapeutic applications.

Properties

Molecular Formula

C12H16O4

Molecular Weight

224.25 g/mol

IUPAC Name

(3E,6S,7R)-3-butylidene-6,7-dihydroxy-4,5,6,7-tetrahydro-2-benzofuran-1-one

InChI

InChI=1S/C12H16O4/c1-2-3-4-9-7-5-6-8(13)11(14)10(7)12(15)16-9/h4,8,11,13-14H,2-3,5-6H2,1H3/b9-4+/t8-,11-/m0/s1

InChI Key

DQNGMIQSXNGHOA-GMUFXDHJSA-N

Isomeric SMILES

CCC/C=C/1\C2=C([C@H]([C@H](CC2)O)O)C(=O)O1

Canonical SMILES

CCCC=C1C2=C(C(C(CC2)O)O)C(=O)O1

Synonyms

senkyunolide H

Origin of Product

United States

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